molecular formula C20H26O5 B1661754 6-O-(2-Methyl)-butyrylhelenalin CAS No. 94729-11-0

6-O-(2-Methyl)-butyrylhelenalin

Cat. No. B1661754
CAS RN: 94729-11-0
M. Wt: 346.4 g/mol
InChI Key: IFEHNUQNAATZSJ-GUAFMPNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-(2-Methyl)-butyrylhelenalin is a natural product found in Arnica montana with data available.

Scientific Research Applications

Identification and Variability in Natural Sources

Research on 6-O-(2-Methyl)-butyrylhelenalin has primarily focused on its identification in natural sources, particularly in the flowers of Arnica montana. A study by Willuhn, Röttger, and Matthiesen (1983) discovered the natural occurrence of 6-O-(2-Methyl)-butyrylhelenalin, among other helenanolides, in Arnica montana for the first time. This study also noted that the qualitative sesquiterpene lactone composition, including 6-O-(2-Methyl)-butyrylhelenalin, varied across different regions where Arnica montana was found (Willuhn, Röttger, & Matthiesen, 1983).

Chemical Synthesis and Structural Analysis

Although not directly focused on 6-O-(2-Methyl)-butyrylhelenalin, research into the chemical synthesis and structural analysis of related compounds provides insights into methodologies that could potentially be applied to the study of 6-O-(2-Methyl)-butyrylhelenalin. For instance, Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This method might be relevant for synthesizing structurally similar compounds to 6-O-(2-Methyl)-butyrylhelenalin (Zhu, Lan, & Kwon, 2003).

Tozkoparan, Ertan, Krebs, Läge, Kelicen, and Demirdamar (1998) synthesized and analyzed a series of thiazolo[3,2‐a]pyrimidines, demonstrating the potential of synthetic chemistry in creating novel compounds with specific properties, which could be applicable to the synthesis of derivatives of 6-O-(2-Methyl)-butyrylhelenalin (Tozkoparan et al., 1998).

properties

CAS RN

94729-11-0

Product Name

6-O-(2-Methyl)-butyrylhelenalin

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-11,13-14,16-17H,4,6,9H2,1-3,5H3/t10?,11-,13+,14-,16-,17+,20+/m1/s1

InChI Key

IFEHNUQNAATZSJ-GUAFMPNVSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@H]2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C

SMILES

CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Canonical SMILES

CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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